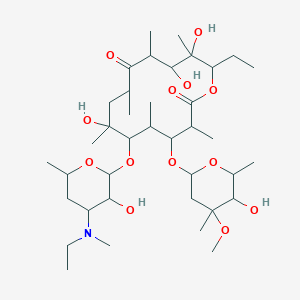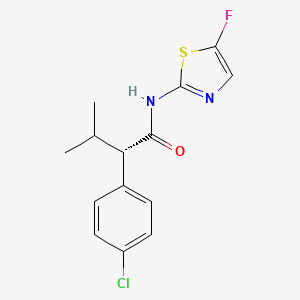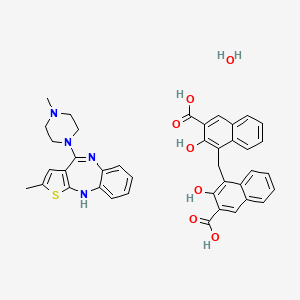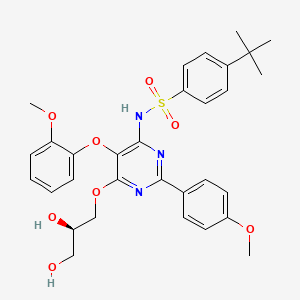
N-ethyl,N-methyl EM-A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. Il est représenté comme une structure plane et est connu pour ses propriétés chimiques uniques et ses activités biologiques.
Méthodes De Préparation
La synthèse du ME36 implique plusieurs étapes, y compris la formation de liaisons métal-carbone par des réactions avec des halogénures organiques, le déplacement métallique, la métathèse et l'hydrométallation . Ces méthodes sont couramment utilisées en chimie organométallique pour produire des composés présentant les propriétés souhaitées. Les méthodes de production industrielle du ME36 peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Le ME36 subit différents types de réactions chimiques, notamment :
Oxydation : implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium.
Substitution : implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs tels que des halogènes ou des nucléophiles. Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants tels que l'acétone, l'éthanol et le tétrahydrofurane, ainsi que des catalyseurs pour faciliter les réactions. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
4. Applications de la recherche scientifique
Le ME36 présente un large éventail d'applications de recherche scientifique, notamment :
Chimie : utilisé comme ligand en chimie de coordination pour étudier les interactions métal-ligand et la catalyse.
Biologie : étudié pour son potentiel en tant qu'agent thérapeutique en raison de son activité biologique et de son interaction avec des cibles moléculaires spécifiques.
Médecine : exploré pour son utilisation potentielle dans le développement de médicaments et comme composé modèle pour étudier les interactions médicament-récepteur.
Industrie : utilisé dans le développement de nouveaux matériaux et procédés chimiques en raison de ses propriétés chimiques uniques.
5. Mécanisme d'action
Le mécanisme d'action du ME36 implique son interaction avec des cibles et des voies moléculaires spécifiques. Il peut agir comme un inhibiteur ou un activateur de certaines enzymes ou de certains récepteurs, entraînant des changements dans les processus cellulaires et les effets biologiques . Les cibles et les voies moléculaires exactes impliquées dépendent de l'application et du contexte spécifiques dans lesquels le ME36 est utilisé.
Applications De Recherche Scientifique
ME36 has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.
Biology: Investigated for its potential as a therapeutic agent due to its biological activity and interaction with specific molecular targets.
Medicine: Explored for its potential use in drug development and as a model compound for studying drug-receptor interactions.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ME36 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which ME36 is used.
Comparaison Avec Des Composés Similaires
Le ME36 peut être comparé à d'autres composés similaires en fonction de sa structure chimique et de ses propriétés. Les composés similaires comprennent d'autres ligands organiques synthétiques à stéréochimie complexe et à plusieurs stéréocentres. Ce qui distingue le ME36, c'est sa combinaison unique de groupes fonctionnels et de configuration stéréochimique, qui contribuent à ses activités chimiques et biologiques distinctes .
Propriétés
Formule moléculaire |
C38H69NO13 |
|---|---|
Poids moléculaire |
748.0 g/mol |
Nom IUPAC |
14-ethyl-6-[4-[ethyl(methyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C38H69NO13/c1-14-26-38(11,46)31(42)21(5)28(40)19(3)17-36(9,45)33(52-35-29(41)25(39(12)15-2)16-20(4)48-35)22(6)30(23(7)34(44)50-26)51-27-18-37(10,47-13)32(43)24(8)49-27/h19-27,29-33,35,41-43,45-46H,14-18H2,1-13H3 |
Clé InChI |
DYYAPFZVDGCKCL-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)CC)O)(C)O)C)C)O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



carbamoyl})cyclopentane-1,2-dicarboxylic acid](/img/structure/B10774370.png)

![[(2R)-2-amino-4-(4-heptoxyphenyl)-2-methylbutyl] dihydrogen phosphate](/img/structure/B10774387.png)
![3-[4-(Thiophen-2-yl)phenyl]-octahydropyrido[2,1-c]morpholin-3-ol](/img/structure/B10774389.png)
![(3R,5R)-7-[4-(4-fluorophenyl)-2-methyl-1-propan-2-ylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10774391.png)
![3-[[10,15,20,25,30,35,40-heptakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid](/img/structure/B10774396.png)

![(Z)-7-[(2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10774421.png)
![[125I]cetrorelix](/img/structure/B10774430.png)
![(3R,5R)-7-[4-(4-fluorophenyl)-2-methyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10774434.png)

![N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide](/img/structure/B10774458.png)

